(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone is a complex organic compound with the molecular formula C20H15N3O6. This compound is characterized by its unique structure, which includes a dinitrophenyl group and a furo[2,3-c]pyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common method includes the nitration of phenyl derivatives followed by cyclization reactions to form the furo[2,3-c]pyridine ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Properties
Molecular Formula |
C20H15N3O6 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone |
InChI |
InChI=1S/C20H15N3O6/c24-20(15-8-16(22(25)26)11-17(9-15)23(27)28)21-7-6-14-10-18(29-19(14)12-21)13-4-2-1-3-5-13/h1-5,8-11H,6-7,12H2 |
InChI Key |
IFXCMQOWLMWUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(O2)C3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.